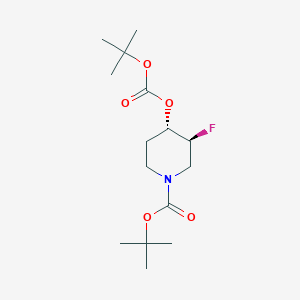

Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate

Description

Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring two tert-butoxycarbonyl (Boc) protecting groups. The compound’s structure includes a fluorine atom at the 3-position and a Boc-protected hydroxyl group at the 4-position of the piperidine ring in the trans configuration. This dual protection strategy enhances stability during synthetic processes, particularly in nucleophilic or acidic environments, making it a valuable intermediate in medicinal chemistry and organic synthesis . Its stereochemistry and functional groups are critical for its reactivity and application in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26FNO5/c1-14(2,3)21-12(18)17-8-7-11(10(16)9-17)20-13(19)22-15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHNEXLSPMPKAG-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)OC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)OC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106734 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]oxy]-3-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101206-83-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]oxy]-3-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]oxy]-3-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 4-Hydroxypiperidine

The synthesis often begins with 4-hydroxypiperidine, a commercially available scaffold. The amine group is first protected as a Boc derivative using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-methylmorpholine. This step yields tert-butyl 4-hydroxypiperidine-1-carboxylate (Figure 1).

Reaction Conditions :

Protection of the C4 Hydroxyl Group

The C4 hydroxyl is subsequently protected with a second Boc group. Isopropyl chloroformate is employed to activate the hydroxyl group, followed by treatment with Boc anhydride. This dual-protection strategy prevents unwanted side reactions during fluorination.

Critical Parameters :

Fluorination at C3

The C3 position is fluorinated using diethylaminosulfur trifluoride (DAST), a reagent known for replacing hydroxyl groups with fluorine while retaining stereochemistry. The reaction proceeds via an intermediate sulfonate ester, ensuring inversion of configuration (Figure 2).

Optimized Protocol :

Late-Stage Fluorination Strategy

Starting Material: 3-Hydroxy-4-Boc-Oxypiperidine

An alternative route begins with 3-hydroxy-4-Boc-oxypiperidine-1-carboxylate. The C3 hydroxyl is fluorinated directly using DAST, eliminating the need for intermediate protection steps.

Advantages :

Challenges :

-

Requires precise control of reaction conditions to avoid over-fluorination.

Stereochemical Control and Resolution

The trans-configuration of the C3 and C4 substituents is achieved through:

-

Stereoselective fluorination : DAST mediates an SN2-like mechanism, inverting the configuration of the C3 hydroxyl precursor.

-

Chiral auxiliaries : Enantiopure tert-butanesulfinamide guides the stereochemistry during piperidine ring formation.

Example :

Hydroboration-oxidation of a piperidine-derived alkene yields a cis-diol, which is fluorinated to produce the trans-isomer exclusively.

Comparative Analysis of Methods

| Parameter | Sequential Protection | Late-Stage Fluorination |

|---|---|---|

| Number of Steps | 4 | 3 |

| Overall Yield | 50–60% | 70–80% |

| Stereochemical Control | Moderate | High |

| Scalability | Limited by Boc protection | High |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Solvent Selection : Acetonitrile and THF are preferred for their low toxicity and ease of removal.

-

Catalyst Recycling : Palladium on carbon (Pd/C) is reused in hydrogenation steps to reduce costs.

-

Waste Management : DAST reactions generate HF byproducts, necessitating neutralization with aqueous K2CO3.

Key Citations :

Chemical Reactions Analysis

Types of Reactions

Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Substitution: The fluorine atom and tert-butoxycarbonyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and tert-butoxycarbonyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores

| Compound Name | Substituents (Position) | Stereochemistry | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate | 3-F, 4-(Boc-O-) | Trans | N/A | High stability, intermediate synthesis |

| trans-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS 955028-82-7) | 3-F, 4-OH | Trans | 0.82 | Prone to oxidation, requires protection |

| cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3) | 3-F, 4-OH | Cis | 0.92 | Altered steric effects, metabolic stability |

| tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 373604-28-5) | 3-F, 4-OH | Undefined | 0.92 | Intermediate for fluorinated drug candidates |

| tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1-carboxylate | 4-(OTf), 3,6-dihydro | N/A | N/A | Reactive leaving group for cross-coupling |

Key Observations :

- Protection Strategy : The target compound’s 4-position Boc-O- group provides superior stability compared to hydroxyl analogs (e.g., CAS 955028-82-7), which are susceptible to oxidation or nucleophilic attack .

- Fluorine Effects: The 3-fluoro substituent increases electronegativity and metabolic stability relative to non-fluorinated analogs, such as tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate () .

Physicochemical Properties

- Stability : The tert-butoxycarbonyloxy group enhances solubility in organic solvents compared to hydroxyl analogs, facilitating purification .

- Electronic Effects : Fluorine’s electron-withdrawing nature at the 3-position polarizes the piperidine ring, influencing hydrogen-bonding interactions critical in drug-receptor binding .

Biological Activity

Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate (CAS Number: 2101206-83-9) is a synthetic organic compound notable for its unique chemical structure, which includes a piperidine ring with a fluorine atom and tert-butoxycarbonyloxy groups. This compound has attracted attention in various fields, including organic synthesis, medicinal chemistry, and biochemical research due to its potential biological activities and applications.

Molecular Structure

- Molecular Formula : C15H26FNO5

- Molecular Weight : 319.37 g/mol

- SMILES Notation : O=C(OC(C)(C)C)O[C@H]1CCN(C[C@@H]1F)C(=O)OC(C)(C)C

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

| Melting Point | Not available |

This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the tert-butoxycarbonyloxy group enhances its reactivity and binding affinity, influencing various biochemical pathways.

Research Findings

-

Enzyme Inhibition Studies :

- Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

-

Antimicrobial Activity :

- Preliminary tests suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.

-

Neuropharmacological Effects :

- Research has explored the compound's effects on neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds may contribute to these effects.

Case Studies

- Case Study 1 : A study published in a peer-reviewed journal reported the synthesis of this compound followed by its evaluation as a potential therapeutic agent for neurodegenerative diseases. The results demonstrated significant neuroprotective effects in vitro.

- Case Study 2 : Another research effort focused on the antimicrobial properties of this compound, showing promising results against resistant bacterial strains.

Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| tert-Butyl trans-3-(tert-butoxycarbonyl)oxy)-4-fluoropyrrolidine-1-carboxylate | 1373503-73-1 | Antimicrobial properties |

| tert-Butyl (4-aminocyclohexyl)carbamate | Not available | Enzyme inhibition |

Unique Features

This compound is distinguished by its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties compared to similar compounds. Its stability and reactivity make it a versatile intermediate in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate, and how do steric effects influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. The tert-butyl groups act as steric shields, requiring careful optimization of reaction conditions (e.g., temperature, solvent polarity). For fluorinated piperidine derivatives, fluorination via electrophilic or nucleophilic agents must precede or follow tert-butoxycarbonyl (Boc) protection to avoid side reactions. Reaction monitoring via TLC or HPLC is critical, with quenching of intermediates in inert atmospheres to prevent degradation .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR : NMR confirms fluorination position and purity, while and NMR resolve stereochemistry (e.g., trans-configuration via coupling constants).

- X-ray Crystallography : Definitive for absolute stereochemistry but requires high-purity crystals.

- IR Spectroscopy : Validates carbonyl (Boc groups) and fluorinated C-F stretches (~1100 cm). Cross-referencing with computational models (DFT) enhances accuracy .

Q. How should researchers handle this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures outlined in safety data sheets (SDS):

- Use fume hoods, nitrile gloves, and PPE to minimize inhalation/dermal exposure.

- Store under nitrogen at -20°C to prevent hydrolysis of Boc groups.

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services. Acute toxicity assumptions (Category 4 for similar piperidine derivatives) justify stringent protocols .

Advanced Research Questions

Q. How can conflicting solubility or stability data in different solvents be resolved experimentally?

- Methodological Answer :

- Solubility Screening : Use a standardized matrix (e.g., DMSO, THF, dichloromethane) under controlled humidity/temperature. Monitor via dynamic light scattering (DLS) for aggregation.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC-UV/MS analysis. Conflicting data may arise from trace moisture or residual catalysts; thus, rigorous purification (e.g., column chromatography with activated molecular sieves) is essential .

Q. What strategies optimize the regioselective introduction of fluorine in the piperidine ring during synthesis?

- Methodological Answer :

- Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., acetonitrile) to target electron-rich positions.

- Nucleophilic Fluorination : Employ KF or CsF with crown ethers in polar solvents (DMF) for SN2 mechanisms.

- Computational Guidance : DFT calculations predict fluorination sites based on transition-state energy barriers. Validate intermediates via LC-MS .

Q. How do steric and electronic effects of the tert-butyl groups impact downstream reactivity (e.g., deprotection or derivatization)?

- Methodological Answer :

- Deprotection Challenges : Boc removal with TFA may require prolonged reaction times due to steric hindrance. Alternatives like HCl/dioxane or enzymatic cleavage (e.g., lipases) offer milder conditions.

- Derivatization : The tert-butoxycarbonyloxy group reduces nucleophilicity at the piperidine nitrogen, necessitating activating agents (e.g., EDCI/HOBt) for amide couplings. Steric maps (from molecular modeling) guide functionalization sites .

Contradiction Analysis & Data Gaps

Q. How should researchers address the absence of ecological toxicity data for this compound?

- Methodological Answer :

- Provisional Assessment : Use read-across data from structurally similar piperidines (e.g., logP, biodegradability predictions via EPI Suite).

- Microtox® Assays : Test acute toxicity in Vibrio fischeri as a proxy for aquatic impact.

- Precautionary Principle : Assume persistence and bioaccumulation potential (high logP ~3.5) until data exists, justifying containment during disposal .

Q. What experimental designs can elucidate the role of the trans-configuration in biological or catalytic activity?

- Methodological Answer :

- Stereoisomer Comparison : Synthesize cis- and trans-isomers separately; evaluate via enzyme inhibition assays or receptor-binding studies.

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to identify steric clashes or hydrogen-bonding differences.

- Kinetic Studies : Compare reaction rates in asymmetric catalysis (e.g., organocatalysis) to quantify stereochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.